molecular formula C10H16Cl2FN3O B6270958 1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride CAS No. 2624136-22-5

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride

Cat. No.: B6270958
CAS No.: 2624136-22-5
M. Wt: 284.2
InChI Key:
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Description

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylaminoethyl chain, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride typically involves the reaction of 4-fluoroaniline with an isocyanate derivative to form the urea linkage. The methylaminoethyl group is introduced through a subsequent reaction with an appropriate alkylating agent. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the urea moiety or the aromatic ring, depending on the reagents used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the urea moiety may participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
  • 1-(4-bromophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride
  • 1-(4-methylphenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride

Uniqueness

1-(4-fluorophenyl)-3-[2-(methylamino)ethyl]urea dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. Fluorine’s high electronegativity and small size allow it to enhance the stability and bioavailability of the compound, making it a valuable molecule for various applications.

Properties

CAS No.

2624136-22-5

Molecular Formula

C10H16Cl2FN3O

Molecular Weight

284.2

Purity

90

Origin of Product

United States

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